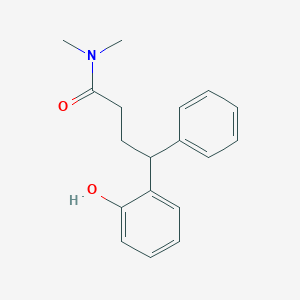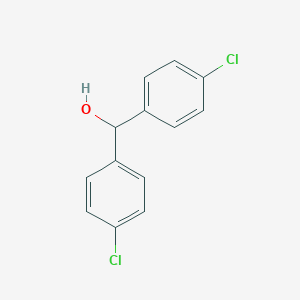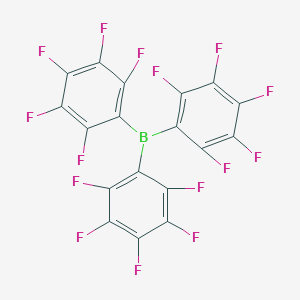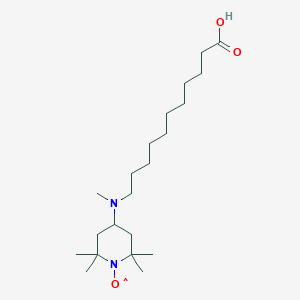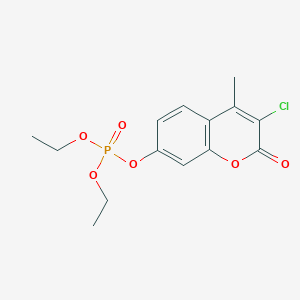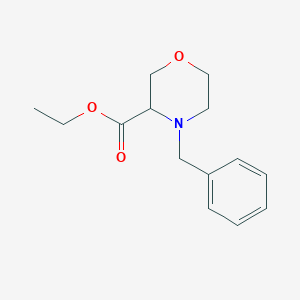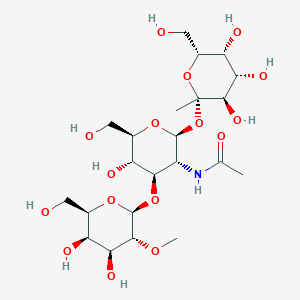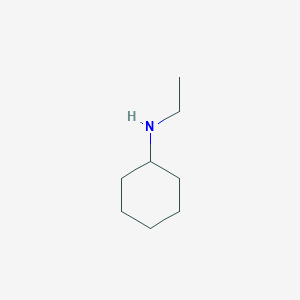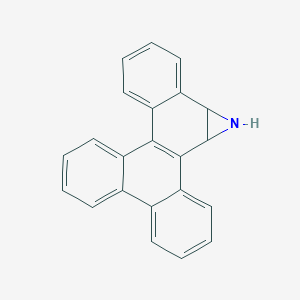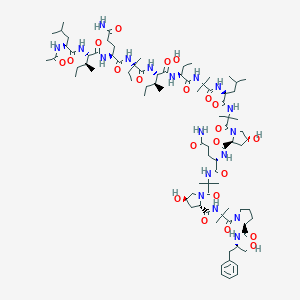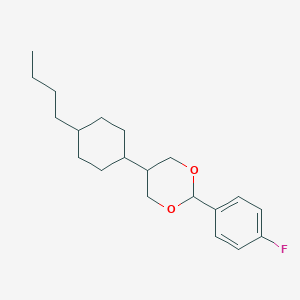
5-(4-Butylcyclohexyl)-2-(4-fluorophenyl)-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Butylcyclohexyl)-2-(4-fluorophenyl)-1,3-dioxane, commonly known as 4-BCDO, is a synthetic compound that belongs to the family of dioxanes. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 345.47 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science.
作用機序
The mechanism of action of 4-BCDO is not fully understood, but it is believed to act as an SSRI by inhibiting the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which results in the activation of downstream signaling pathways. The activation of these pathways leads to the modulation of neurotransmitter release, which is responsible for the antidepressant and anxiolytic properties of 4-BCDO.
生化学的および生理学的効果
4-BCDO has been shown to have a wide range of biochemical and physiological effects. It has been found to modulate the release of various neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, anxiety, and cognitive function. Moreover, 4-BCDO has been found to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using 4-BCDO in lab experiments include its high purity, solubility in organic solvents, and well-established synthesis method. However, the limitations of using 4-BCDO include its high cost and limited availability. Moreover, the mechanism of action of 4-BCDO is not fully understood, which makes it difficult to interpret the results of lab experiments.
将来の方向性
There are several future directions for the research on 4-BCDO. One potential area of research is the development of new analogs of 4-BCDO with improved pharmacological properties. Moreover, the potential applications of 4-BCDO in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease need to be further explored. Additionally, the mechanism of action of 4-BCDO needs to be fully understood to develop more effective therapies. Finally, the synthesis method of 4-BCDO needs to be optimized to reduce the cost and increase the availability of the compound.
Conclusion
In conclusion, 4-BCDO is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The synthesis method of 4-BCDO has been optimized to improve the yield and purity of the compound, making it suitable for various scientific applications. The potential applications of 4-BCDO in the treatment of neurodegenerative diseases and its mechanism of action need to be further explored to develop more effective therapies.
合成法
The synthesis of 4-BCDO involves the reaction of 4-fluorophenylacetic acid with butylcyclohexylmagnesium bromide, followed by cyclization with paraformaldehyde in the presence of acid catalysts. The reaction yields 4-BCDO as a white crystalline powder in good yield and purity. The synthesis method of 4-BCDO has been optimized to improve the yield and purity of the compound, making it suitable for various scientific applications.
科学的研究の応用
4-BCDO has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent anticonvulsant, antidepressant, and anxiolytic properties in animal models. Moreover, 4-BCDO has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It acts as a selective serotonin reuptake inhibitor (SSRI) and has been shown to improve cognitive function and memory in animal models.
特性
IUPAC Name |
5-(4-butylcyclohexyl)-2-(4-fluorophenyl)-1,3-dioxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FO2/c1-2-3-4-15-5-7-16(8-6-15)18-13-22-20(23-14-18)17-9-11-19(21)12-10-17/h9-12,15-16,18,20H,2-8,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZAPURFBIUSEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2COC(OC2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Butylcyclohexyl)-2-(4-fluorophenyl)-1,3-dioxane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

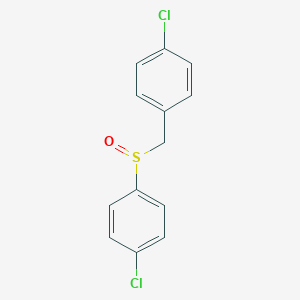
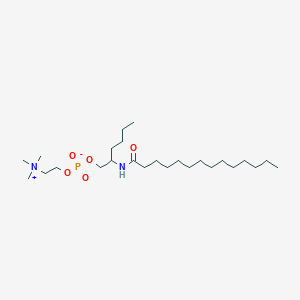
![Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis-](/img/structure/B164925.png)
